1-(3,4-dihydro-2H-pyran-2-yl)ethanol

Antiviral Research SARS-CoV PLpro Natural Product Derivatives

1-(3,4-Dihydro-2H-pyran-2-yl)ethanol (CAS 3749-37-9) is a heterocyclic alcohol bearing a 3,4-dihydro-2H-pyran (DHP) ring system, with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. This compound serves as a functionalized derivative of DHP that can be employed in the formation of tetrahydropyranyl (THP) ethers—a widely utilized protecting group strategy for alcohols and phenols in multi-step organic synthesis.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 3749-37-9
Cat. No. B13984315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyran-2-yl)ethanol
CAS3749-37-9
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C1CCC=CO1)O
InChIInChI=1S/C7H12O2/c1-6(8)7-4-2-3-5-9-7/h3,5-8H,2,4H2,1H3
InChIKeyXUALZUHGZNAITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydro-2H-pyran-2-yl)ethanol (CAS 3749-37-9) Procurement Guide: Structural Foundation for THP Ether Synthesis


1-(3,4-Dihydro-2H-pyran-2-yl)ethanol (CAS 3749-37-9) is a heterocyclic alcohol bearing a 3,4-dihydro-2H-pyran (DHP) ring system, with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1]. This compound serves as a functionalized derivative of DHP that can be employed in the formation of tetrahydropyranyl (THP) ethers—a widely utilized protecting group strategy for alcohols and phenols in multi-step organic synthesis [2]. Its structural relationship to the broader dihydropyran chemotype also positions it within a class of compounds that have demonstrated enhanced biological activity in pharmaceutical research contexts [3].

Strategy THP ether protection for multi-step synthesis
Role Functionalized DHP building block; reported DHP chemotype activity context
Stereochemistry Chiral alcohol center; may support enantioselective studies

Why 1-(3,4-Dihydro-2H-pyran-2-yl)ethanol Cannot Be Substituted with Generic Alcohol Protecting Group Precursors


The unique value of 1-(3,4-dihydro-2H-pyran-2-yl)ethanol derives from its specific dihydropyranyl core structure. In drug discovery contexts, compounds containing the 3,4-dihydro-2H-pyran moiety have demonstrated markedly superior biological activity compared to structurally related analogs lacking this functionality [1]. For synthetic applications, the THP ethers formed from DHP-derived reagents exhibit a distinct stability profile: they remain stable under strongly basic conditions, organometallic reagents, and hydrides, while being selectively cleaved under mild acidic conditions [2]. This orthogonal stability is not replicated by other common protecting groups such as silyl ethers (which are base-labile) or benzyl ethers (which require hydrogenolysis). Generic substitution with alternative alcohol protecting group precursors would therefore compromise either the biological activity profile in pharmaceutical research or the synthetic compatibility in multi-step organic synthesis.

DHP Core Bioactivity Reported biological activity may differ from analogs lacking the DHP moiety
Orthogonal Stability THP ethers offer base/nucleophile stability and mild acid cleavage, unlike silyl or benzyl protection
Stereochemical Control Racemic or opposite enantiomer may not match reported receptor-binding context

Quantitative Differentiation Evidence for 1-(3,4-Dihydro-2H-pyran-2-yl)ethanol and DHP-Derived Systems


Superior SARS-CoV PLpro Inhibition by DHP-Containing Flavonoids vs. Parent Compounds

In a direct head-to-head comparison, geranylated flavonoids containing the 3,4-dihydro-2H-pyran (DHP) moiety demonstrated consistently superior inhibition of SARS-CoV papain-like protease (PLpro) compared to their structurally analogous parent compounds lacking the DHP group. Compounds with the DHP moiety achieved lower IC₅₀ values across multiple comparison pairs [1].

SARS-CoV-2 PLpro Inhibition
Head-to-head
DHP-flavonoids: IC₅₀ 5.0–12.5 µM vs parent 9.5–14.4 µM (1.9–2.3-fold lower)
Supports PLpro inhibitor screening
In vitro enzymatic assay, triplicate
Antiviral Research SARS-CoV PLpro Natural Product Derivatives

Enhanced Adenosine A2A and A3 Receptor Affinity via (R)-DHP Stereochemical Configuration

Among diastereoisomeric adenosine receptor agonists modified from adenosine-5′-N-ethylcarboxamide (NECA), the diastereoisomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited the highest binding affinity at both adenosine A2A and A3 receptors. This represents a stereochemistry-dependent differentiation within the DHP-containing compound class [1].

Adenosine Receptor Affinity
Head-to-head
(R)-DHP diastereomer: highest A2A and A3 receptor affinity
Enantiomer-dependent binding context
No specific binding constants reported
Adenosine Receptor Agonists Stereochemistry Medicinal Chemistry

DHP-Derived Copolymers Demonstrate Cytotoxicity and Antitumor Activity Comparable to or Superior to DIVEMA

Polymeric derivatives synthesized from 3,4-dihydro-2H-pyran (DHP) and maleic anhydride exhibit in vitro cytotoxicity and in vivo antitumor activity that is comparable to or superior to DIVEMA (divinyl ether-maleic anhydride alternating copolymer), a benchmark antitumor polymer. DHP-derived copolymers containing specific substituents achieved increased life spans of 140% and 147% in melanoma-bearing mice [1].

In Vivo Antitumor Activity
Head-to-head
DHP copolymers: 140% and 147% increased life span vs DIVEMA benchmark
Supports tumor model response evaluation
Murine B16 melanoma model
Antitumor Polymers Copolymer Therapeutics B16 Melanoma

THP Protecting Group Reduces Cysteine Racemization to <1% Compared to >3% for Trityl

In solid-phase peptide synthesis (SPPS), the tetrahydropyranyl (THP) protecting group—derived from 3,4-dihydro-2H-pyran—demonstrates significantly reduced cysteine racemization compared to the widely used trityl (Trt) protecting group. The degree of racemization with THP is less than 1%, compared to over 3% with Trt [1]. THP-protected cysteine also remains stable in 1% TFA/DCM, enabling controlled disulfide bridge formation [1].

Cysteine Racemization
Head-to-head
THP protection: 3%
Supports peptide synthesis endpoint quality
Fmoc SPPS conditions
Solid-Phase Peptide Synthesis Cysteine Protection Racemization Control

THP Ethers Exhibit Orthogonal Stability: Base-Stable, Acid-Labile Profile Distinct from Alternative Protecting Groups

Tetrahydropyranyl (THP) ethers, formed from 3,4-dihydro-2H-pyran and alcohols, exhibit a distinct orthogonal stability profile: they are stable toward strongly basic conditions (including LDA and t-BuOK), organometallic reagents (RLi, RMgX), hydride reducing agents (LiAlH₄, NaBH₄), and acylating/alkylating reagents, while being selectively cleaved under mild acidic conditions (pH <1 at room temperature or pH 4 at 100°C) [1]. This profile contrasts with silyl ethers (base-labile) and benzyl ethers (requiring hydrogenolysis or strong acid).

Orthogonal Stability Profile
Class-level
Stable to strong bases, RLi, RMgX, LiAlH₄; labile at mild acid pH
Protecting group strategy compatibility
Compiled from Greene & Wuts
Protecting Group Strategy Orthogonal Protection Multi-Step Synthesis

Optimal Procurement and Application Scenarios for 1-(3,4-Dihydro-2H-pyran-2-yl)ethanol (CAS 3749-37-9)


Antiviral Drug Discovery Targeting Coronavirus Papain-Like Protease (PLpro)

Researchers developing inhibitors of SARS-CoV or related coronavirus PLpro should prioritize procurement of DHP-containing building blocks. Direct head-to-head comparisons demonstrate that compounds bearing the 3,4-dihydro-2H-pyran moiety achieve IC₅₀ values 1.9- to 2.3-fold lower than structurally analogous compounds lacking this functionality [1]. 1-(3,4-Dihydro-2H-pyran-2-yl)ethanol serves as a versatile synthetic intermediate for constructing DHP-containing flavonoid analogs or related scaffolds, with the hydroxyl group providing a functional handle for further derivatization.

Stereoselective Synthesis of Adenosine A2A/A3 Receptor Agonists

Development of adenosine A2A and A3 receptor agonists requires careful stereochemical control. The (R)-configured DHP moiety confers the highest receptor binding affinity among diastereoisomers tested [2]. Researchers should procure stereochemically defined 1-(3,4-dihydro-2H-pyran-2-yl)ethanol or use it as a precursor for enzymatic kinetic resolution to obtain the active (R)-enantiomer. This stereochemical requirement cannot be met by racemic DHP sources or alternative heterocyclic building blocks lacking the established stereochemistry-activity relationship.

Synthesis of Antitumor Polymeric Therapeutics

Investigators developing polymeric antitumor agents should consider DHP-derived copolymer systems. Copolymers synthesized from 3,4-dihydro-2H-pyran and maleic anhydride demonstrate antitumor activity comparable to or superior to the benchmark polymer DIVEMA, with hydroxyl-substituted variants achieving 140% increased life span in B16 melanoma models [3]. 1-(3,4-Dihydro-2H-pyran-2-yl)ethanol provides a functionalized monomer precursor bearing the critical hydroxyl group associated with optimal in vivo efficacy.

Solid-Phase Peptide Synthesis of Cysteine-Rich and Cyclic Peptides

Peptide chemists synthesizing cysteine-rich peptides or cyclic peptides requiring precise disulfide bridge formation should procure DHP-derived THP protecting group reagents. Compared to the widely used trityl (Trt) group, THP protection reduces cysteine racemization from >3% to <1%, directly improving product purity and yield [4]. THP-protected cysteine also exhibits unique stability in 1% TFA/DCM, enabling selective deprotection strategies for controlled disulfide bond formation [4]. 1-(3,4-Dihydro-2H-pyran-2-yl)ethanol can serve as a precursor for introducing THP protection onto hydroxyl or thiol functionalities.

Application
Selection Property
Validation Focus
Coronavirus PLpro inhibitor research
DHP-moiety containing building blocks
PLpro inhibitory activity comparison
Adenosine receptor agonist studies
Stereochemically defined (R)-DHP configuration
Receptor binding affinity and stereochemical fidelity
Polymer-based antitumor agent research
DHP-maleic acid copolymer synthesis
In vivo tumor model response
Cysteine-rich peptide synthesis
THP protecting group strategy
Cysteine racemization control

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